Cytotoxicity Inactivity vs. Co-Isolated Triterpene: Direct Head-to-Head Comparison in MCF-7 Breast Cancer Cells
In a direct comparative cytotoxicity evaluation, (-)-cadin-4,10(15)-dien-11-oic acid (compound 1) was tested against human breast cancer MCF-7 cells and found to be inactive with an IC50 > 10 μg/mL. In contrast, the co-isolated triterpene (+)-24,24-dimethyl-25,32-cyclo-5α-lanosta-9(11)-en-3β-ol (compound 3) from the same extract exhibited selective in vitro cytotoxicity against the same cell line with an IC50 of 3.18 μM [1].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 > 10 μg/mL |
| Comparator Or Baseline | (+)-24,24-dimethyl-25,32-cyclo-5α-lanosta-9(11)-en-3β-ol (IC50 3.18 μM) |
| Quantified Difference | Target compound inactive; comparator active at low micromolar concentration |
| Conditions | Human breast cancer cell line (MCF-7), in vitro cytotoxicity assay |
Why This Matters
This data directly demonstrates that (-)-cadin-4,10(15)-dien-11-oic acid lacks general cytotoxic activity in this cancer model, informing its selection for studies where off-target cytotoxicity is undesirable or for comparative mechanistic investigations.
- [1] Li S, Xue Z, Wang SJ, et al. Terpenoids from the tuber of Cremastra appendiculata. J Asian Nat Prod Res. 2008 Jul-Aug;10(7-8):685-91. PMID: 18636382. View Source
